molecular formula C14H13BrN2OS B2585158 4-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide CAS No. 2309712-34-1

4-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2585158
CAS No.: 2309712-34-1
M. Wt: 337.24
InChI Key: JHVHCPWPRNPRLK-UHFFFAOYSA-N
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Description

4-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of thiophene derivatives followed by coupling reactions with pyridine derivatives. The reaction conditions often involve the use of reagents such as n-butyllithium (n-BuLi) and dimethylformamide (DMF) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can produce a range of substituted thiophene derivatives .

Scientific Research Applications

4-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide stands out due to its unique combination of a brominated thiophene ring and a cyclopropyl-substituted pyridine moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

4-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2OS/c15-11-5-13(19-8-11)14(18)17-7-9-1-4-12(16-6-9)10-2-3-10/h1,4-6,8,10H,2-3,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVHCPWPRNPRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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